3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid synthesis protocol
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid
This guide provides a detailed protocol for the synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, a key intermediate in the production of isoxazolyl penicillin antibiotics such as Dicloxacillin.[1][2][3] The synthesis is a multi-step process beginning with 2,6-dichlorobenzaldehyde and culminating in the target carboxylic acid. The methodology outlined is constructed from established procedures for analogous isoxazole syntheses.[4][5]
Overall Synthesis Scheme
The synthesis proceeds via a four-step sequence involving the formation of an oxime, its conversion to a hydroximoyl chloride, a subsequent [3+2] cycloaddition reaction to form the isoxazole ring system, and final hydrolysis of the resulting ester.
Experimental Protocols
The following protocols are based on general methods for isoxazole synthesis and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 2,6-Dichlorobenzaldehyde Oxime
This step involves the reaction of 2,6-dichlorobenzaldehyde with a hydroxylamine salt.[6]
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Reaction Setup: In a round-bottom flask, dissolve 2,6-dichlorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol.
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Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.2 eq).
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Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 35-45 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
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Work-up and Isolation: Once the reaction is complete, cool the mixture and add water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 2,6-dichlorobenzaldehyde oxime.
Step 2: Synthesis of 2,6-Dichlorobenzohydroximoyl Chloride
The oxime is converted to a hydroximoyl chloride, which is a precursor to the reactive nitrile oxide intermediate.
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Reaction Setup: Dissolve the 2,6-dichlorobenzaldehyde oxime (1.0 eq) from the previous step in a chlorinated solvent like dichloromethane (DCM) or chloroform.
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Reagent Addition: Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.05 eq) to the solution.
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Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
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Work-up: Upon completion, filter the mixture to remove succinimide. The filtrate containing the crude 2,6-dichlorobenzohydroximoyl chloride is typically used directly in the next step without further purification.
Step 3: Synthesis of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
This key step involves an in-situ generation of nitrile oxide and its [3+2] cycloaddition with ethyl acetoacetate.
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Reaction Setup: In a three-necked flask equipped with a dropping funnel, dissolve ethyl acetoacetate (1.5 eq) in an appropriate solvent like chloroform.[7] Cool the flask in an ice bath.
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Reagent Addition: Slowly add a base, such as triethylamine (2.0 eq), to the solution.[7] Subsequently, add the solution of 2,6-dichlorobenzohydroximoyl chloride from Step 2 dropwise via the dropping funnel, maintaining a low temperature.
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Reaction Conditions: Stir the mixture vigorously in the ice bath. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
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Work-up and Purification: Wash the reaction mixture sequentially with cold water, dilute hydrochloric acid, and saturated brine.[7] Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product, ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate (CAS 24248-21-3), can be purified by vacuum distillation or column chromatography.[7][8]
Step 4: Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid
The final step is the acidic hydrolysis of the ethyl ester.[4]
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Reaction Setup: Charge the ethyl ester (1.0 eq) from Step 3 into a round-bottom flask.
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Reagent Addition: Add 60% aqueous sulfuric acid. A mixture of acetic acid and HCl can also be used, but H₂SO₄ has been reported to give higher yields and shorter reaction times.[4]
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Reaction Conditions: Heat the mixture to reflux (approx. 80-90 °C) for 3-4 hours.[4] Ethanol produced during the hydrolysis can be removed by distillation.
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Work-up and Isolation: Cool the reaction mixture in an ice bath to precipitate the carboxylic acid. Filter the solid product, wash thoroughly with cold water to remove residual acid, and dry under vacuum. This yields the final product, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-76-4).[9]
Data Presentation
The following table summarizes the reagents and conditions for each step of the synthesis.
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Time |
| 1 | Oximation | 2,6-Dichlorobenzaldehyde, Hydroxylamine HCl, Sodium Acetate | Ethanol/Water | 25-45 °C | 2-4 h |
| 2 | Chlorination | 2,6-Dichlorobenzaldehyde Oxime, N-Chlorosuccinimide (NCS) | Dichloromethane | 25 °C | 1-2 h |
| 3 | Cycloaddition | Hydroximoyl Chloride, Ethyl Acetoacetate, Triethylamine | Chloroform | 0 °C to 25 °C | 12-16 h |
| 4 | Hydrolysis | Ethyl Ester Intermediate, 60% aq. H₂SO₄ | Water | 80-90 °C | 3-4 h[4] |
Experimental Workflow Visualization
References
- 1. CN105801443A - Synthesis method of dicloxacillin drug intermediate 2-amino-6-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. CN105541546A - Synthesis method of intermediate 2,6-dichlorotoluene for dicloxacillin sodium monohydrate drug - Google Patents [patents.google.com]
- 3. WO2014072843A1 - Process for preparing isoxazolyl penicillins - Google Patents [patents.google.com]
- 4. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 5. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. WO2012164355A1 - Improved process for preparing penicillins and intermediate compounds - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate | C13H11Cl2NO3 | CID 90426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl- | C11H7Cl2NO3 | CID 77521 - PubChem [pubchem.ncbi.nlm.nih.gov]
